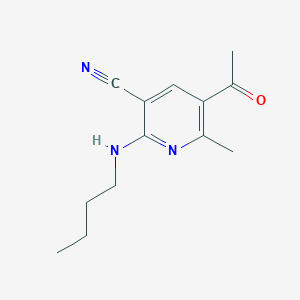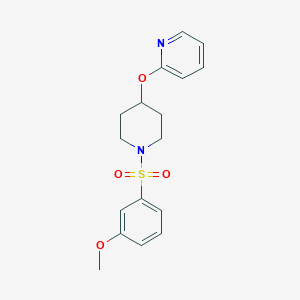
6-Bromo-3-methoxy-1-phenyl-1H-indazole
Descripción general
Descripción
6-Bromo-3-methoxy-1-phenyl-1H-indazole is a compound with the molecular formula C14H11BrN2O . It has a molecular weight of 303.15 g/mol . The IUPAC name for this compound is 6-bromo-3-methoxy-1-phenylindazole .
Molecular Structure Analysis
The molecular structure of this compound consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The InChI string for this compound is InChI=1S/C14H11BrN2O/c1-18-14-12-8-7-10 (15)9-13 (12)17 (16-14)11-5-3-2-4-6-11/h2-9H,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, indazole derivatives are known to possess a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities .Physical And Chemical Properties Analysis
The compound has a molecular weight of 303.15 g/mol . It has a computed XLogP3-AA value of 4.2, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The compound has a topological polar surface area of 27 Ų .Aplicaciones Científicas De Investigación
Cancer Research
Antiproliferative Activity : Certain indazole derivatives, including those similar to 6-Bromo-3-methoxy-1-phenyl-1H-indazole, have demonstrated promising antiproliferative activity towards human cancer cells. For instance, compounds like methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate have shown high cell growth inhibition and are classified as tubulin inhibitors, which could be beneficial in cancer treatment (Minegishi et al., 2015).
Anticancer Evaluation : Other indazole derivatives are being explored for their anticancer properties. For example, new 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives have been synthesized and evaluated for their efficacy against various cancer types, highlighting the versatility of indazole compounds in oncological research (Bekircan et al., 2008).
Materials Science
- Electronically Active Materials : Indazole-based materials, including methoxy-substituted derivatives, have been synthesized and analyzed for their thermal, optical, and electrochemical properties. These materials show high thermal stabilities and potential applications in electronic devices (Cekaviciute et al., 2012).
Corrosion Inhibition
- Corrosion Control : Triazole derivatives, which are structurally related to indazoles, have been found effective in inhibiting corrosion of metals. For instance, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole has been used to control the corrosion of mild steel in hydrochloric acid medium, demonstrating high inhibition efficiency (Bentiss et al., 2009).
Direcciones Futuras
Propiedades
IUPAC Name |
6-bromo-3-methoxy-1-phenylindazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O/c1-18-14-12-8-7-10(15)9-13(12)17(16-14)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBADFZNPMLMUBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN(C2=C1C=CC(=C2)Br)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(3-methylphenoxy)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2654893.png)
![Benzyl 3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carboxylate](/img/structure/B2654896.png)
![4-methoxy-N-(2-methoxyphenyl)-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B2654898.png)


![Benzyl 2-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate](/img/structure/B2654901.png)
![2-ethyl-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2654902.png)


![2-{5-[3-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazol-2-yl}acetohydrazide](/img/structure/B2654905.png)